molecular formula C13H17NO B12970179 Spiro[chroman-4,4'-piperidine]

Spiro[chroman-4,4'-piperidine]

Katalognummer: B12970179
Molekulargewicht: 203.28 g/mol
InChI-Schlüssel: TWCBNOVLZABJAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[chroman-4,4’-piperidine] is a unique compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. The presence of both oxygen and nitrogen heteroatoms in its structure contributes to its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chroman-4,4’-piperidine] typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of substituted chromanones with piperidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production of spiro[chroman-4,4’-piperidine] may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[chroman-4,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Spiro[chroman-4,4’-piperidine] has been extensively studied for its applications in various fields:

Wirkmechanismus

The mechanism of action of spiro[chroman-4,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spirocyclic compound with similar structural features but different biological activities.

    Spiro[indoline-3,4’-piperidine]: Known for its anticancer properties and structural similarity to spiro[chroman-4,4’-piperidine].

    Spiro[isoquinoline-4,4’-piperidine]: Studied for its potential as an anti-inflammatory and analgesic agent.

Uniqueness

Spiro[chroman-4,4’-piperidine] stands out due to its unique combination of a chroman and piperidine ring, which imparts distinct biological activities and therapeutic potential. Its versatility in undergoing various chemical reactions and forming diverse derivatives further enhances its significance in medicinal chemistry .

Eigenschaften

Molekularformel

C13H17NO

Molekulargewicht

203.28 g/mol

IUPAC-Name

spiro[2,3-dihydrochromene-4,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13/h1-4,14H,5-10H2

InChI-Schlüssel

TWCBNOVLZABJAN-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCOC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.